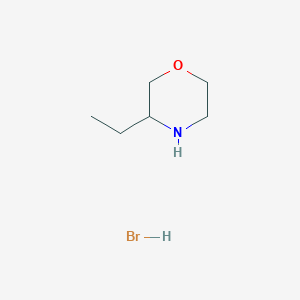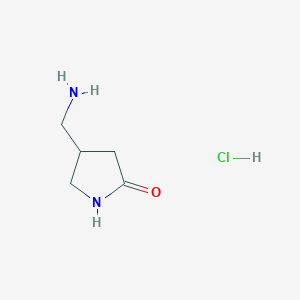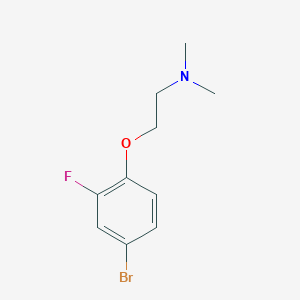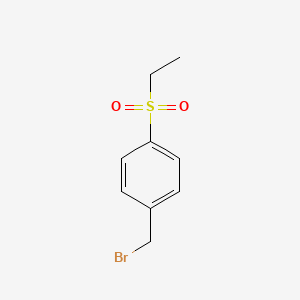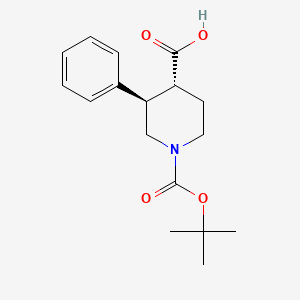
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol This compound is characterized by the presence of a benzyl group, a piperidine ring, and a cyclopropyl group with a hydroxyl substituent
Mechanism of Action
Mode of Action
The exact mode of action of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes need to be investigated further.
Biochemical Pathways
This compound is known to be a reactant for the synthesis of several compounds . It has been used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrug of RGD peptidomimetic . .
Biochemical Analysis
Biochemical Properties
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are crucial for the inhibition of platelet aggregation . Additionally, it is involved in the synthesis of piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids, which exhibit antibacterial activity . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and aggregation, which are critical processes in hemostasis and thrombosis . Additionally, its involvement in the synthesis of antibacterial agents indicates potential effects on bacterial cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to specific active sites on enzymes, leading to either inhibition or activation of their activity. For instance, its role in the synthesis of P2Y12 antagonists involves binding to the P2Y12 receptor, thereby inhibiting platelet aggregation . Additionally, its involvement in the synthesis of antibacterial agents suggests that it may interact with bacterial enzymes, leading to inhibition of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties and effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of platelet aggregation or antibacterial activity . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular function. Threshold effects and dose-response relationships are critical considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For instance, its role in the synthesis of P2Y12 antagonists and antibacterial agents suggests that it may be metabolized by enzymes involved in these pathways . The effects on metabolic flux and metabolite levels are important aspects of its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, its involvement in the synthesis of P2Y12 antagonists suggests that it may be transported to platelet cells, where it exerts its effects on platelet aggregation . Understanding the transport and distribution mechanisms is crucial for elucidating its overall biochemical properties.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, its role in the synthesis of antibacterial agents suggests that it may localize to bacterial cells, where it interacts with bacterial enzymes and inhibits their activity . Understanding the subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Benzylation: The benzyl group is introduced through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopropyl ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of P2Y12 antagonists for inhibition of platelet aggregation .
- Utilized in the synthesis of piperidine derivatives and molecular rods .
Biology and Medicine:
- Potential applications in the development of antibacterial agents such as oxazolidinone-quinolone hybrids .
- Used in the synthesis of cyclic prodrugs of RGD peptidomimetics .
Industry:
Comparison with Similar Compounds
Uniqueness:
- The presence of the cyclopropyl group with a hydroxyl substituent distinguishes Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate from other similar compounds.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-13-4-2-1-3-5-13)17-10-6-14(7-11-17)16(19)8-9-16/h1-5,14,19H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGALGFMSFOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)
